molecular formula C12H13ClN2O3 B7053345 N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide

N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B7053345
M. Wt: 268.69 g/mol
InChI Key: RJSBEMYVYRJQKK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group and a chlorinated hydroxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with piperidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form a hydroxyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions .

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a chlorinated hydroxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-8-2-3-10(16)9(5-8)15-12(18)7-1-4-11(17)14-6-7/h2-3,5,7,16H,1,4,6H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSBEMYVYRJQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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